2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid
Overview
Description
“2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid” is a chemical compound with the IUPAC name N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-N-methylglycine . It has a molecular weight of 272.34 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-10(6-8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid skin and eye contact, and it should be used only in well-ventilated areas .
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
As a linker in PROTACs, 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid helps to connect a ligand that binds to the target protein with another ligand that binds to an E3 ubiquitin ligase . This brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-13(9-11-19)12-14-6-4-5-7-15(14)16(20)21/h4-7,13H,8-12H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRVRXPLIHZEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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